4-Fluoro-3-(trifluoromethoxy)aniline
CAS No.: 113421-98-0
Cat. No.: VC2270034
Molecular Formula: C7H5F4NO
Molecular Weight: 195.11 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 113421-98-0 |
---|---|
Molecular Formula | C7H5F4NO |
Molecular Weight | 195.11 g/mol |
IUPAC Name | 4-fluoro-3-(trifluoromethoxy)aniline |
Standard InChI | InChI=1S/C7H5F4NO/c8-5-2-1-4(12)3-6(5)13-7(9,10)11/h1-3H,12H2 |
Standard InChI Key | JSMGZPOPIVVIRZ-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C=C1N)OC(F)(F)F)F |
Canonical SMILES | C1=CC(=C(C=C1N)OC(F)(F)F)F |
Introduction
Chemical Identity and Structure
Basic Identification
4-Fluoro-3-(trifluoromethoxy)aniline belongs to the class of fluorinated aromatic compounds containing an amino group. The compound is characterized by its distinctive arrangement of fluorine atoms, with one fluorine directly attached to the benzene ring and three fluorine atoms in the trifluoromethoxy group. Its structural configuration contributes to its chemical reactivity and potential applications in various synthetic pathways. The presence of both electron-withdrawing fluorine substituents and the electron-donating amino group creates an interesting electronic distribution within the molecule, influencing its chemical behavior and reactivity patterns in synthetic processes.
The compound is identified by several key parameters, presented in the following table:
Parameter | Value |
---|---|
CAS Number | 113421-98-0 |
Molecular Formula | C7H5F4NO |
Molecular Weight | 195.12 g/mol |
IUPAC Name | 4-fluoro-3-(trifluoromethoxy)aniline |
Synonyms | 4-fluoro-3-trifluoromethoxy aniline, benzenamine, 4-fluoro-3-trifluoromethoxy phenylamine |
These identification parameters establish the compound's unique chemical identity and serve as reference points for researchers and chemists working with this material .
Chemical Structure and Representation
The molecular structure of 4-fluoro-3-(trifluoromethoxy)aniline features an aniline core with strategic fluorine substitutions. The compound can be represented through various chemical notations, including the simplified molecular-input line-entry system (SMILES) notation: NC1=CC(OC(F)(F)F)=C(F)C=C1 . This notation provides a linear textual representation of the chemical structure, facilitating computational analysis and database searches. The InChI Key JSMGZPOPIVVIRZ-UHFFFAOYSA-N serves as a standardized digital identifier for the compound, enabling precise identification across chemical databases and information systems .
The molecular structure contains key functional groups including the primary amine (-NH2), the trifluoromethoxy group (-OCF3), and a fluorine atom directly attached to the aromatic ring. This arrangement of atoms creates unique electronic and steric properties that influence the compound's reactivity, making it particularly useful in specific chemical transformations and applications. The fluorinated substituents significantly alter the electronic distribution within the benzene ring, affecting its reactivity in electrophilic and nucleophilic reactions compared to unsubstituted aniline.
Physical and Chemical Properties
Thermodynamic and Transport Properties
While comprehensive experimental data for 4-fluoro-3-(trifluoromethoxy)aniline is limited, predicted thermodynamic properties can be inferred from structurally similar compounds. For analogous fluorinated anilines, predicted boiling points are typically in the range of 195-200°C at atmospheric pressure, with density values around 1.43 g/cm³ . These properties are consistent with expectations for compounds containing multiple fluorine atoms, which typically increase density while moderately affecting boiling points compared to non-fluorinated analogs.
The refractive index, an important optical property for liquid compounds, is predicted to be approximately 1.45 for this class of compounds . This value reflects the interaction of light with the electron cloud of the molecule and can serve as an additional identification parameter. The compound's pKa is predicted to be around 2.7, indicating its behavior as a weak base . This property influences its reactivity in acid-base reactions and its protonation state under various pH conditions, which is particularly relevant for its application in biological systems and pharmaceutical formulations.
Chemical Reactivity and Stability
The chemical reactivity of 4-fluoro-3-(trifluoromethoxy)aniline is primarily determined by its amino group and the electronic effects of the fluorine substituents. The amino group can participate in various reactions, including nucleophilic substitutions, acylations, and condensations, making the compound valuable as a building block in organic synthesis. The electron-withdrawing nature of the fluorine atoms and trifluoromethoxy group modifies the reactivity of the amino group, typically reducing its nucleophilicity compared to unsubstituted aniline.
Stability considerations for this compound necessitate specific storage conditions. It is recommended to store 4-fluoro-3-(trifluoromethoxy)aniline in a cool place, and for similar compounds, storage under inert gas (nitrogen or argon) at temperatures between 2-8°C is advised . The compound is reported to be incompatible with strong oxidizing agents and acids, which can lead to unwanted reactions or decomposition . These stability parameters are important considerations for laboratory handling and long-term storage to maintain the compound's integrity and purity for consistent experimental results.
Synthesis and Production Methods
Production Considerations
The industrial production of 4-fluoro-3-(trifluoromethoxy)aniline would need to address several key considerations including reaction efficiency, purification methods, and safety protocols. Based on synthesis methods for similar compounds, the production would likely involve careful control of reaction conditions, including temperature, pressure, and the exclusion of moisture and oxygen. The precise control of these parameters is critical for achieving high yields and maintaining product purity.
The purification process for 4-(trifluoromethoxy)aniline involves cooling the reaction mixture, pouring it into water, extracting with chloroform, washing with water, drying over anhydrous sodium sulfate, and concentrating to obtain the final product . Similar purification approaches would likely be applicable to 4-fluoro-3-(trifluoromethoxy)aniline. High-performance liquid chromatography (HPLC) analysis could be used to verify product purity, with targets exceeding 97% as demonstrated for related compounds . These production considerations would need to be optimized through experimental trials to establish efficient and cost-effective manufacturing protocols.
Applications and Research Significance
Pharmaceutical Applications
The unique structural features of 4-fluoro-3-(trifluoromethoxy)aniline make it potentially valuable in pharmaceutical research and development. Fluorinated aromatic compounds frequently serve as building blocks in medicinal chemistry due to the beneficial effects of fluorine substitution on drug properties, including metabolic stability, lipophilicity, and binding affinity. The presence of both the trifluoromethoxy group and the fluorine atom in 4-fluoro-3-(trifluoromethoxy)aniline could provide distinctive electronic and steric properties that influence drug-target interactions in novel pharmaceutical compounds.
Similar fluorinated anilines have been utilized in the synthesis of various biologically active compounds, including enzyme inhibitors and receptor modulators. For instance, related compounds have been investigated in the development of proteasome and kinase inhibitors for potential anti-cancer applications . The amino group of 4-fluoro-3-(trifluoromethoxy)aniline provides a reactive site for further functionalization, enabling its incorporation into more complex molecular structures with targeted biological activities. This versatility in synthetic transformations contributes to its potential value in pharmaceutical research programs focusing on the development of novel therapeutic agents.
Agrochemical Applications
4-Fluoro-3-(trifluoromethoxy)aniline and related compounds have potential applications in the development of agrochemicals, including herbicides, fungicides, and insecticides. Fluorinated aromatic compounds often exhibit enhanced biological activity and environmental persistence compared to non-fluorinated analogs, making them valuable building blocks in agrochemical research. The specific electronic and steric properties conferred by the fluorine substituents can influence interactions with biological targets relevant to pest control applications.
Research on structurally related dinitroaniline derivatives has demonstrated significant phytotoxicity and antimitotic activity, suggesting potential applications in weed control . The incorporation of fluorinated anilines like 4-fluoro-3-(trifluoromethoxy)aniline into agrochemical structures could potentially enhance their efficacy, selectivity, or environmental stability. The compound's reactivity profile allows for various synthetic transformations to create more complex structures with targeted biological activities against agricultural pests while potentially minimizing impact on beneficial organisms.
Research and Development Applications
Beyond specific pharmaceutical and agrochemical applications, 4-fluoro-3-(trifluoromethoxy)aniline serves as a valuable research tool in various scientific disciplines. Its use in laboratory chemicals and manufacture of chemical compounds indicates its utility in fundamental research and development processes. The compound may serve as a model system for studying reaction mechanisms involving fluorinated aromatic compounds or as a probe for investigating structure-activity relationships in various biological systems.
In materials science, fluorinated aromatic compounds can contribute to the development of specialty materials with unique properties, including surface coatings, polymers, and electronic materials. For instance, similar trifluoromethylated compounds have been used in the synthesis of specialized polymers like trifluoromethylated poly(phenylene oxide) . The incorporation of 4-fluoro-3-(trifluoromethoxy)aniline into polymer structures could potentially modify properties such as hydrophobicity, thermal stability, or chemical resistance, leading to materials with enhanced performance characteristics for specialized applications.
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